molecular formula C12H14ClNO4 B11963360 5-Chloropentyl 4-nitrobenzoate CAS No. 4337-22-8

5-Chloropentyl 4-nitrobenzoate

Cat. No.: B11963360
CAS No.: 4337-22-8
M. Wt: 271.69 g/mol
InChI Key: ICQZLWQDVROUEC-UHFFFAOYSA-N
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Description

5-Chloropentyl 4-nitrobenzoate: is an organic compound with the molecular formula C12H14ClNO4 and a molecular weight of 271.703 g/mol It is a derivative of benzoic acid, where the 4-nitrobenzoate group is esterified with 5-chloropentanol

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Chloropentyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 5-chloropentanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

4-Nitrobenzoic acid+5-ChloropentanolH2SO45-Chloropentyl 4-nitrobenzoate+H2O\text{4-Nitrobenzoic acid} + \text{5-Chloropentanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 4-Nitrobenzoic acid+5-ChloropentanolH2​SO4​​5-Chloropentyl 4-nitrobenzoate+H2​O

Industrial Production Methods:

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Chloropentyl 4-nitrobenzoate can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chlorine atom in the 5-chloropentyl chain can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of 5-hydroxypentyl 4-nitrobenzoate.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Major Products:

    Oxidation: 4-Nitrobenzoic acid derivatives.

    Reduction: 5-Chloropentyl 4-aminobenzoate.

    Substitution: 5-Hydroxypentyl 4-nitrobenzoate.

Scientific Research Applications

Chemistry:

5-Chloropentyl 4-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various esters and amides.

Biology:

In biological research, this compound can be used to study the effects of nitroaromatic compounds on cellular processes. It may also be used in the development of probes for detecting specific enzymes or receptors.

Medicine:

Industry:

In the industrial sector, this compound can be used in the manufacture of specialty chemicals, including plasticizers, stabilizers, and additives for polymers.

Mechanism of Action

The mechanism of action of 5-Chloropentyl 4-nitrobenzoate is primarily related to its functional groups. The nitro group can undergo redox reactions, while the ester linkage can be hydrolyzed under acidic or basic conditions. The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 4-Nitrobenzyl 4-nitrobenzoate
  • 2-Chlorophenyl 3-nitrobenzoate
  • 4-Tert-butylphenyl 2-chloro-5-nitrobenzoate

Comparison:

5-Chloropentyl 4-nitrobenzoate is unique due to the presence of both a nitro group and a chlorinated pentyl chain. This combination of functional groups allows for a diverse range of chemical reactions and applications.

Properties

CAS No.

4337-22-8

Molecular Formula

C12H14ClNO4

Molecular Weight

271.69 g/mol

IUPAC Name

5-chloropentyl 4-nitrobenzoate

InChI

InChI=1S/C12H14ClNO4/c13-8-2-1-3-9-18-12(15)10-4-6-11(7-5-10)14(16)17/h4-7H,1-3,8-9H2

InChI Key

ICQZLWQDVROUEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCCCCCl)[N+](=O)[O-]

Origin of Product

United States

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